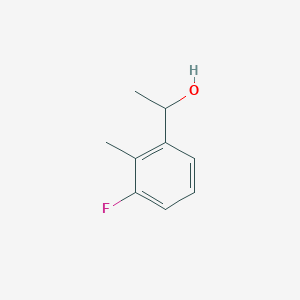

1-(3-Fluoro-2-methylphenyl)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-Fluoro-2-methylphenyl)ethanol is an organic compound characterized by a fluorine atom and a methyl group attached to a benzene ring, with an ethyl alcohol functional group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(3-Fluoro-2-methylphenyl)ethanol can be synthesized through several methods, including:

Grignard Reaction: Reacting 3-fluoro-2-methylbenzene with ethyl magnesium bromide followed by hydrolysis.

Reduction of Ketones: Reducing 3-fluoro-2-methylacetophenone using reducing agents like lithium aluminum hydride (LiAlH4).

Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of these reactions, often involving continuous flow reactors and advanced catalysts to improve yield and reduce by-products.

Analyse Des Réactions Chimiques

1-(3-Fluoro-2-methylphenyl)ethanol undergoes various chemical reactions, including:

Oxidation: Can be oxidized to 1-(3-fluoro-2-methylphenyl)ethanal using oxidizing agents like chromyl chloride (CrO2Cl2).

Reduction: Reduction reactions can convert it to 1-(3-fluoro-2-methylphenyl)ethane.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, introducing various functional groups.

Common Reagents and Conditions:

Oxidation: Chromyl chloride, dichloromethane solvent, room temperature.

Reduction: Lithium aluminum hydride, ether solvent, reflux conditions.

Substitution: Halogenating agents like bromine, FeBr3 catalyst, room temperature.

Major Products Formed:

Oxidation: 1-(3-fluoro-2-methylphenyl)ethanal.

Reduction: 1-(3-fluoro-2-methylphenyl)ethane.

Substitution: Various halogenated derivatives.

Applications De Recherche Scientifique

1-(3-Fluoro-2-methylphenyl)ethanol is used in various scientific research fields:

Chemistry: As a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to receptors or enzymes, altering their activity and leading to therapeutic effects. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparaison Avec Des Composés Similaires

1-(3-Fluoro-2-methylphenyl)ethanol is similar to other fluorinated phenyl alcohols, such as 1-(2-fluorophenyl)ethanol and 1-(3-fluorophenyl)ethanol. the presence of the methyl group at the 2-position makes it unique, affecting its reactivity and biological activity. These differences can be exploited in various applications, making it a valuable compound in research and industry.

List of Similar Compounds

1-(2-fluorophenyl)ethanol

1-(3-fluorophenyl)ethanol

1-(4-fluorophenyl)ethanol

1-(2-methylphenyl)ethanol

1-(3-methylphenyl)ethanol

This comprehensive overview highlights the importance and versatility of this compound in scientific research and industrial applications. Its unique structure and reactivity make it a valuable compound for various purposes.

Activité Biologique

1-(3-Fluoro-2-methylphenyl)ethanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its mechanisms of action, pharmacological properties, and relevant research findings, including case studies that illustrate its therapeutic potential.

This compound possesses a unique structure characterized by a fluorine atom and a methyl group attached to a phenyl ring. Its molecular formula is C9H11F, and it has a molecular weight of approximately 154.19 g/mol. The presence of the fluorine atom is significant as it influences the compound's electronic properties and biological interactions.

The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems:

- Enzyme Interaction : The compound may act as a substrate or inhibitor for specific enzymes involved in metabolic pathways, potentially affecting cellular metabolism and signaling pathways.

- Cell Membrane Interaction : Alcohols, including this compound, can alter cell membrane fluidity and permeability, which may influence cell signaling and function.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity, making it a candidate for further exploration in infectious disease treatments.

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, which could have implications in treating conditions characterized by chronic inflammation.

- Neurotransmitter Modulation : As a phenethylamine derivative, it may interact with neurotransmitter receptors, influencing pathways related to mood and cognition.

Case Studies and Research Findings

Several studies have examined the biological activity of this compound and its analogs:

- Anticancer Activity : In vitro studies have demonstrated that related compounds exhibit significant antiproliferative effects in cancer cell lines. For instance, compounds with similar structural motifs showed IC50 values ranging from 0.075 µM to 0.620 µM against MCF-7 breast cancer cells, indicating potent anticancer activity .

- Structure-Activity Relationship (SAR) : Research into the SAR of aryl acetamides has shown that modifications in fluorine substitution can dramatically alter potency. For example, the introduction of fluorine at specific positions on the phenyl ring resulted in enhanced biological activity compared to unsubstituted analogs .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it is well absorbed in the gastrointestinal tract, with distribution patterns consistent with other alcohols. The compound's solubility profile is enhanced by the presence of the hydrochloride salt form (if applicable), which improves its applicability in biological systems.

Comparative Analysis

A comparison between this compound and similar compounds highlights its unique features:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C9H11F | Fluorine & methyl groups | Antimicrobial, anti-inflammatory |

| (S)-1-(3-Fluoro-2-methylphenyl)ethanamine hydrochloride | CHClFN | Enhanced solubility | Neurotransmitter modulation |

| 3-Fluoro β-lactams | Varies | Various substituents | Anticancer activity |

Propriétés

IUPAC Name |

1-(3-fluoro-2-methylphenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO/c1-6-8(7(2)11)4-3-5-9(6)10/h3-5,7,11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMLJKRWSRPTIBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)C(C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.